molecular formula C21H27N3O4S2 B11341260 N-[2-(tert-butylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

N-[2-(tert-butylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B11341260
M. Wt: 449.6 g/mol
InChI Key: RRBIZGOUMXREOO-UHFFFAOYSA-N
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Description

N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a piperidine ring, a thiophene sulfonyl group, and a tert-butylcarbamoyl phenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the thiophene sulfonyl group and the tert-butylcarbamoyl phenyl group. Common reagents used in these reactions include thiophene-2-sulfonyl chloride, tert-butyl isocyanate, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene sulfonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonyl group or modify the piperidine ring.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene sulfonyl group can yield sulfoxides or sulfones, while substitution reactions on the phenyl group can introduce various functional groups.

Scientific Research Applications

N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE: shares similarities with other piperidine-based compounds and thiophene derivatives.

    N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE: can be compared to compounds like thiophene-2-sulfonamide and piperidine-4-carboxamide derivatives.

Uniqueness

The uniqueness of N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H27N3O4S2

Molecular Weight

449.6 g/mol

IUPAC Name

N-[2-(tert-butylcarbamoyl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C21H27N3O4S2/c1-21(2,3)23-20(26)16-7-4-5-8-17(16)22-19(25)15-10-12-24(13-11-15)30(27,28)18-9-6-14-29-18/h4-9,14-15H,10-13H2,1-3H3,(H,22,25)(H,23,26)

InChI Key

RRBIZGOUMXREOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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